N-(azetidin-3-yl)-3-chloropyrazin-2-amine
Overview
Description
N-(azetidin-3-yl)-3-chloropyrazin-2-amine is a heterocyclic compound that features both azetidine and pyrazine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the azetidine ring, a four-membered nitrogen-containing ring, and the pyrazine ring, a six-membered nitrogen-containing aromatic ring, imparts unique chemical properties to this molecule.
Mechanism of Action
Target of Action
Related compounds such as chiral 2-(n-boc-azetidin-3-yl)-2-alkylpropanoic acids have been described as novel gaba derivatives . GABA (gamma-aminobutyric acid) is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .
Mode of Action
It can be inferred from related compounds that it might interact with its targets, possibly gaba receptors, to induce changes in neuronal excitability .
Biochemical Pathways
If it acts similarly to related gaba derivatives, it could influence the gabaergic system, which includes various downstream effects such as modulation of anxiety, muscle tone, and neuronal excitability .
Result of Action
If it acts on the GABAergic system like related compounds, it could potentially lead to changes in neuronal excitability, which could have various effects depending on the specific context within the nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(azetidin-3-yl)-3-chloropyrazin-2-amine typically involves the formation of the azetidine ring followed by the introduction of the pyrazine moiety. One common method involves the use of N-Boc-azetidin-3-one as a starting material. This compound undergoes a Horner–Wadsworth–Emmons reaction to form N-Boc-azetidin-3-ylidene, which is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(azetidin-3-yl)-3-chloropyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of N-(azetidin-3-yl)-3-hydroxypyrazin-2-amine.
Reduction: Formation of N-(azetidin-3-yl)-3-aminopyrazin-2-amine.
Substitution: Formation of N-(azetidin-3-yl)-3-substituted pyrazin-2-amine derivatives.
Scientific Research Applications
N-(azetidin-3-yl)-3-chloropyrazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
- N-(azetidin-3-yl)methanesulfonamide hydrochloride
- Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate
Uniqueness
N-(azetidin-3-yl)-3-chloropyrazin-2-amine is unique due to the combination of the azetidine and pyrazine rings, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
N-(azetidin-3-yl)-3-chloropyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN4/c8-6-7(11-2-1-10-6)12-5-3-9-4-5/h1-2,5,9H,3-4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWBVWRURTXVIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)NC2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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